(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid
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Overview
Description
®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid is a chiral compound with a tert-butoxy group, an isopropyl group, and a 4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry in the molecule. The reaction conditions often include controlled temperatures, specific solvents, and precise timing to achieve high yields and purity.
Industrial Production Methods
Industrial production of ®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The tert-butoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: It can be used in studies of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of ®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the isopropyl and oxo groups can participate in various chemical interactions. These features enable the compound to act as a versatile intermediate in chemical reactions and biological processes.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid: The enantiomer of the compound, which may have different reactivity and biological activity.
4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid: A similar compound with a methyl group instead of an isopropyl group.
4-(Tert-butoxy)-2-ethyl-4-oxobutanoic acid: A compound with an ethyl group, showing different steric and electronic properties.
Uniqueness
®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid is unique due to its specific chiral configuration and the presence of both tert-butoxy and isopropyl groups
This detailed article provides a comprehensive overview of ®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-propan-2-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-7(2)8(10(13)14)6-9(12)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCJVFYCDSYHGW-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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